4-(chloromethyl)-2-Thiazolemethanol

Heterocyclic Chemistry Building Blocks Drug Discovery

4-(Chloromethyl)-2-thiazolemethanol (CAS 691868-21-0) is a bifunctional thiazole featuring a chloromethyl group at the 4-position and a hydroxymethyl group at the 2-position. This unique 2,4-disubstitution provides both electrophilic and nucleophilic handles, enabling stepwise derivatization and conjugation. Unlike simple 2-(chloromethyl)thiazole or 4-(chloromethyl)-2-methylthiazole, the hydroxymethyl group enhances polarity (LogP 0.4) and hydrogen-bonding capacity, improving aqueous compatibility and purification workflows. Ideal for constructing bioactive thiazole pharmacophores, covalent attachment to supports, and linker chemistry. Procure from reputable manufacturers ensuring high purity and consistent quality.

Molecular Formula C5H6ClNOS
Molecular Weight 163.63 g/mol
Cat. No. B8695692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-2-Thiazolemethanol
Molecular FormulaC5H6ClNOS
Molecular Weight163.63 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)CO)CCl
InChIInChI=1S/C5H6ClNOS/c6-1-4-3-9-5(2-8)7-4/h3,8H,1-2H2
InChIKeyNNHPFROMEVVJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-2-thiazolemethanol: A Bifunctional Heterocyclic Building Block with Distinct Substitution Pattern


4-(Chloromethyl)-2-thiazolemethanol (CAS 691868-21-0) is a disubstituted thiazole derivative featuring a reactive chloromethyl group at the 4-position and a hydroxymethyl group at the 2-position. With the molecular formula C₅H₆ClNOS and a molecular weight of 163.63 g/mol , this compound presents a unique substitution pattern that distinguishes it from other thiazole building blocks. The concurrent presence of an electrophilic chloromethyl handle for nucleophilic substitution and a hydroxyl functionality for further derivatization establishes this compound as a versatile intermediate in heterocyclic synthesis .

Why Generic 4-(Chloromethyl)-2-thiazolemethanol Substitution Fails: Evidence-Based Procurement Rationale


In procurement and research applications, 4-(chloromethyl)-2-thiazolemethanol cannot be directly replaced by in-class analogs such as 2-(chloromethyl)thiazole or 4-(chloromethyl)-2-methylthiazole without altering reaction outcomes. The specific 2,4-disubstitution pattern dictates the compound's reactivity profile and downstream synthetic utility [1]. The hydroxymethyl group at the 2-position introduces hydrogen-bonding capabilities and polarity that are absent in methyl-substituted or unsubstituted analogs, directly impacting solubility, crystallization behavior, and compatibility with subsequent transformations . Furthermore, the substitution pattern influences the compound's electronic environment, affecting the reactivity of the chloromethyl group toward nucleophiles and the overall stability of the thiazole ring [2]. These distinctions underscore the necessity of precise compound selection based on experimental data rather than class-level interchangeability.

4-(Chloromethyl)-2-thiazolemethanol Quantitative Differentiation Evidence for Procurement and Research


Structural Differentiation: Unique 2,4-Disubstitution Pattern Enables Distinct Synthetic Utility

4-(Chloromethyl)-2-thiazolemethanol possesses a 2-hydroxymethyl-4-chloromethyl substitution pattern that is absent in commonly used analogs such as 2-(chloromethyl)thiazole and 4-(chloromethyl)-2-methylthiazole . This specific substitution introduces an additional hydroxyl functional group, providing a hydrogen bond donor (HBD) count of 1 and a topological polar surface area (TPSA) of 76.13 Ų, compared to 0 HBD and TPSA of 41.13 Ų for 2-(chloromethyl)thiazole .

Heterocyclic Chemistry Building Blocks Drug Discovery

Physicochemical Differentiation: Enhanced Polarity and Lower LogP Relative to Non-Hydroxy Analogs

The presence of the hydroxymethyl group in 4-(chloromethyl)-2-thiazolemethanol results in a predicted LogP of 0.4 ± 0.5, significantly lower than the LogP of 1.2 ± 0.3 for 2-(chloromethyl)thiazole and 1.5 ± 0.4 for 4-(chloromethyl)-2-methylthiazole . This reduced lipophilicity indicates improved aqueous solubility and altered membrane permeability characteristics.

Physicochemical Properties Solubility Lipophilicity

Electronic and Reactivity Differentiation: Position-Specific Reactivity Governed by Substitution Pattern

Theoretical studies at the B3LYP/6-311++G(d,p) level demonstrate that the reactivity of thiazole derivatives toward electrophilic attack follows a predictable hierarchy: 2-substituted > 5-substituted > 4-substituted thiazoles [1]. 4-(Chloromethyl)-2-thiazolemethanol, as a 2,4-disubstituted thiazole, exhibits reactivity characteristics intermediate between these classes. Specifically, the 2-hydroxymethyl substituent exerts an electron-donating effect, enhancing the nucleophilicity of the ring nitrogen compared to unsubstituted or electron-withdrawing 2-substituents [1].

Quantum Chemistry Reactivity Electrophilic Substitution

Synthetic Route Differentiation: Yield Comparison with Aryl and Alkyl Thioamides

In the synthesis of 2-substituted-4-chloromethylthiazoles via cyclization of thioamides with 1,3-dichloroacetone, alkylthioamides consistently produce slightly better yields than arylthioamides [1]. This trend is relevant to the procurement of 4-(chloromethyl)-2-thiazolemethanol, as the nature of the 2-substituent precursor influences the overall synthetic efficiency. The yields obtained using this modified procedure are comparable to those of acid-catalyzed procedures [1].

Synthetic Methodology Yield Optimization Process Chemistry

4-(Chloromethyl)-2-thiazolemethanol Application Scenarios Supported by Quantitative Evidence


Medicinal Chemistry: Synthesis of Hydroxy-Containing Thiazole Pharmacophores

The 2-hydroxymethyl group in 4-(chloromethyl)-2-thiazolemethanol provides a built-in hydroxyl handle for the construction of biologically active molecules. This feature is particularly valuable in the synthesis of hydroxyl-containing thiazole pharmacophores, such as those found in β-lactam antibiotics, antifungal agents, and kinase inhibitors. The increased polarity (LogP 0.4 vs. 1.2 for non-hydroxy analogs) facilitates aqueous work-up and chromatographic purification, streamlining medicinal chemistry workflows .

Process Chemistry: Optimized Synthesis of 2,4-Disubstituted Thiazoles

The two-step synthesis of 2-substituted-4-chloromethylthiazoles from thioamides and 1,3-dichloroacetone, as reported by Marzoni, provides a reliable route to this compound class. The observation that alkylthioamides give slightly better yields than arylthioamides informs precursor selection for process optimization [1]. This knowledge enables process chemists to minimize cost and maximize throughput when scaling up the production of 4-(chloromethyl)-2-thiazolemethanol or its derivatives.

Chemical Biology: Bifunctional Linker for Bioconjugation and Probe Design

The dual functional groups—electrophilic chloromethyl and nucleophilic hydroxymethyl—render 4-(chloromethyl)-2-thiazolemethanol a versatile bifunctional linker. The chloromethyl group can be used for covalent attachment to biomolecules or solid supports via nucleophilic substitution, while the hydroxymethyl group can be further derivatized (e.g., oxidation to aldehyde or carboxylic acid) for subsequent conjugation steps. The predicted lower LogP (0.4) and presence of a hydrogen bond donor (HBD=1) enhance compatibility with aqueous biological systems .

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